4-fluoro-N-(quinolin-4-yl)benzamide
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Overview
Description
4-fluoro-N-(quinolin-4-yl)benzamide is a compound that belongs to the class of quinoline derivativesThe incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(quinolin-4-yl)benzamide typically involves the reaction of 4-fluoroaniline with quinoline-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(quinolin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
4-fluoro-N-(quinolin-4-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(quinolin-4-yl)benzamide involves the inhibition of key enzymes and molecular targets. For instance, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription, ultimately causing bacterial cell death . In cancer research, the compound targets specific kinases and signaling pathways, such as the MAP kinase pathway, to inhibit cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-(quinolin-4-yl)benzamide
- 4-chloro-N-(quinolin-4-yl)benzamide
- 4-methyl-N-(quinolin-4-yl)benzamide
Comparison
4-fluoro-N-(quinolin-4-yl)benzamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its analogs. The fluorine atom increases the compound’s lipophilicity, allowing better cell membrane penetration and interaction with molecular targets . Additionally, the fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors .
Properties
IUPAC Name |
4-fluoro-N-quinolin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-12-7-5-11(6-8-12)16(20)19-15-9-10-18-14-4-2-1-3-13(14)15/h1-10H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPZRKJYWKKQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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